molecular formula C19H18N2O B2980123 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 956785-40-3

3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B2980123
CAS No.: 956785-40-3
M. Wt: 290.366
InChI Key: GIUSNILTDYPHLP-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde (CAS 956785-40-3) is a high-value chemical intermediate in organic and medicinal chemistry research. This compound is offered with a high level of purity and is immediately available for research applications . Its molecular formula is C19H18N2O, with a molecular weight of 290.36 g/mol . This pyrazole-4-carbaldehyde derivative serves as a critical building block in pharmaceutical development, particularly in the synthesis of compounds targeting the cannabinoid CB2 receptor . Research indicates that structural analogs of this compound act as potent CB2 receptor antagonists or inverse agonists, with the amide functional group (for which the aldehyde is a precursor) being crucial for high binding affinity and efficacy . These properties make it a valuable tool for researchers exploring immunomodulators for treating inflammation and allergy, as well as for studies in bone physiology . The compound is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the material safety data sheet prior to use and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-14-3-7-16(8-4-14)11-21-12-18(13-22)19(20-21)17-9-5-15(2)6-10-17/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUSNILTDYPHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylhydrazine with 4-methylbenzaldehyde under acidic conditions to form the pyrazole ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors that allow for precise control of reaction parameters. The process involves the use of catalysts to enhance the reaction rate and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and anti-inflammatory properties. It is being studied for its effects on various biological pathways and its potential use in pharmaceuticals.

Medicine: Research is ongoing to explore the therapeutic applications of this compound in treating diseases such as cancer and infections. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogues differ in substituent positions, electronic properties, and steric effects. Below is a comparative analysis:

Compound Name Substituents (Position) Key Structural Features Reference IDs
Target Compound 3-(4-MePh), 1-[(4-MePh)CH2] Benzyl group at N1; dual 4-MePh groups N/A
3-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde (QB-2483) 3-(4-MePh), 1-H No N1-substituent; free NH group
1-(4-Methylphenyl)pyrazole-4-carbaldehyde (HI-1310) 1-(4-MePh), 4-carbaldehyde 4-MePh at N1; no 3-substituent
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 5-(4-ClPhO), 3-Me, 1-Ph Chlorophenoxy group introduces polarity
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1-Bz, 3-Ph Benzoyl at N1; enhances electron withdrawal

Key Observations :

  • Electron Effects : The 4-MePh groups (electron-donating) in the target compound contrast with electron-withdrawing groups (e.g., benzoyl in ), altering reactivity at the aldehyde site.

Physicochemical Properties

  • Solubility : The benzyl group in the target compound reduces polarity compared to QB-2483 or HI-1310, decreasing water solubility but enhancing lipid solubility.
  • Melting Points : Crystallinity is influenced by substituents. For example, 3-(4-MePh)-1-phenyl derivatives (e.g., ) exhibit higher melting points (>150°C) due to π-π stacking, while benzyl groups may lower melting points by disrupting crystal packing.

Tables of Comparative Data

Table 1: Substituent Impact on Reactivity and Bioactivity

Substituent Type Example Compound Reactivity at Aldehyde Bioactivity Trend
Electron-donating (4-MePh) Target Compound Moderate Moderate antimicrobial
Electron-withdrawing (Bz) 1-Benzoyl derivatives High (stabilized) Strong antioxidant
Halogenated (Cl) 5-(4-ClPhO) High (polarized) Potent antimicrobial

Table 2: Crystallographic Data of Analogues

Compound Space Group Intermolecular Interactions Reference ID
3-(4-MeOPh)-1-Ph P 1 C—H⋯O, C—H⋯π
5-(4-ClPhO) P21/c C—H⋯O, π-π stacking

Biological Activity

3-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde, also known as 3-(p-tolyl)-1H-pyrazole-4-carbaldehyde, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by diverse research findings.

  • IUPAC Name : 5-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
  • Molecular Formula : C11_{11}H10_{10}N2_2O
  • Molecular Weight : 186.21 g/mol
  • CAS Number : 350988-62-4

Biological Activity Overview

The biological activities of 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde can be categorized into several key areas:

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

Anticancer Activity

Pyrazole derivatives are recognized for their anticancer properties. Recent studies indicate that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50_{50} values for some derivatives have been reported between 2.43 and 14.65 μM . Moreover, these compounds have been shown to induce apoptosis and affect microtubule assembly, highlighting their potential as chemotherapeutic agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus and Staphylococcus epidermidis with MIC values of 0.22–0.25 μg/mL
AnticancerInhibits growth of MDA-MB-231 (IC50_{50}: 2.43–7.84 μM) and HepG2 cells (IC50_{50}: 4.98–14.65 μM)
Apoptosis InductionEnhances caspase-3 activity in cancer cells indicating apoptosis
Microtubule DisruptionInhibits microtubule assembly at concentrations of 20 μM

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of pyrazole derivatives, including the compound , for their antimicrobial efficacy against clinical isolates. The results indicated that specific modifications to the pyrazole structure significantly enhanced antibacterial activity, particularly against Gram-positive bacteria .
  • Cytotoxicity Studies : In vitro studies involving MDA-MB-231 and HepG2 cell lines revealed that several pyrazole derivatives exhibited selective cytotoxicity compared to non-cancerous cell lines, suggesting their potential for targeted cancer therapy .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds could disrupt cellular processes such as microtubule dynamics and induce apoptosis through caspase activation pathways .

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